molecular formula C5H3ClN4O B8627138 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol CAS No. 883738-15-6

7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol

Cat. No.: B8627138
CAS No.: 883738-15-6
M. Wt: 170.56 g/mol
InChI Key: PXNIZFPGOQTYIZ-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a keto group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The keto group at the 5th position can participate in redox reactions, leading to the formation of corresponding alcohols or further oxidation products.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted triazolopyrimidines.

    Oxidation: Formation of triazolopyrimidine-5-carboxylic acids.

    Reduction: Formation of triazolopyrimidine-5-ols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a CDK2 inhibitor makes it particularly valuable in the development of anticancer agents.

Properties

CAS No.

883738-15-6

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

7-chloro-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C5H3ClN4O/c6-3-1-4-7-2-8-10(4)5(11)9-3/h1-2H,(H,9,11)

InChI Key

PXNIZFPGOQTYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N2C1=NC=N2)Cl

Origin of Product

United States

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